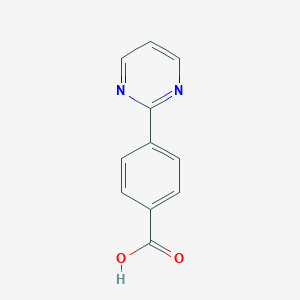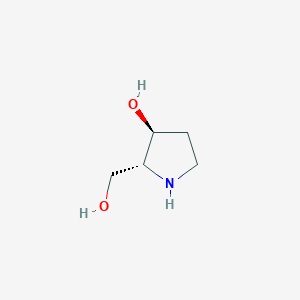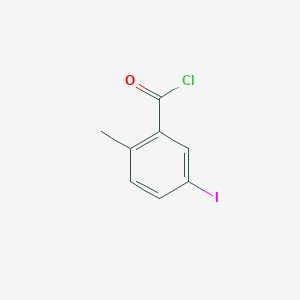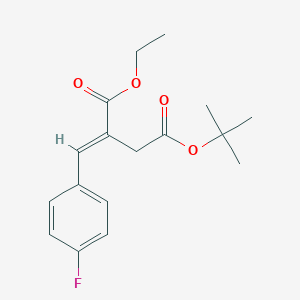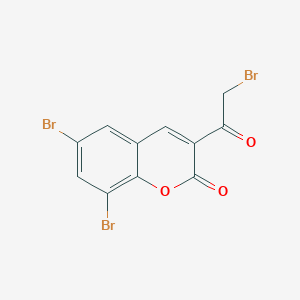
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It is a potent inhibitor of the enzyme, protein kinase CK2, which makes it a potential therapeutic target for various diseases.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one involves its binding to the ATP-binding site of protein kinase CK2. This binding inhibits the activity of the enzyme, which leads to a decrease in the phosphorylation of its downstream targets. This, in turn, affects various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, such as breast, prostate, and colon cancer. It has also been shown to have antiviral effects against hepatitis C virus and dengue virus. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one in lab experiments is its potent inhibitory activity against protein kinase CK2. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one. One direction is to study its potential therapeutic applications in various diseases, such as cancer, viral infections, and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of protein kinase CK2 based on the structure of this compound. Additionally, the use of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one in combination with other therapeutic agents could be explored to enhance its efficacy.
Conclusion:
In conclusion, 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one is a synthetic compound that has potential therapeutic applications in various diseases. Its potent inhibitory activity against protein kinase CK2 makes it a useful tool for studying the role of this enzyme in various cellular processes. Further research is needed to explore its potential therapeutic applications and to develop more potent and selective inhibitors of protein kinase CK2.
Métodos De Síntesis
The synthesis of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one involves the reaction of 3-acetylchromone with bromine in acetic acid to form 6,8-dibromo-3-acetylchromone. This intermediate is then reacted with bromoacetyl bromide in the presence of potassium carbonate to form the final product, 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one.
Aplicaciones Científicas De Investigación
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme has been shown to have anticancer, antiviral, and anti-inflammatory effects.
Propiedades
Número CAS |
106578-20-5 |
|---|---|
Nombre del producto |
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one |
Fórmula molecular |
C11H5Br3O3 |
Peso molecular |
424.87 g/mol |
Nombre IUPAC |
6,8-dibromo-3-(2-bromoacetyl)chromen-2-one |
InChI |
InChI=1S/C11H5Br3O3/c12-4-9(15)7-2-5-1-6(13)3-8(14)10(5)17-11(7)16/h1-3H,4H2 |
Clave InChI |
PHUHDLMUHWASPM-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)CBr |
SMILES canónico |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



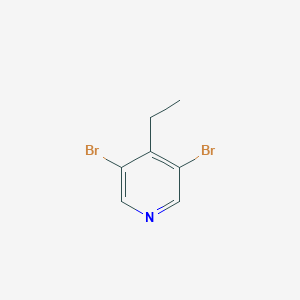
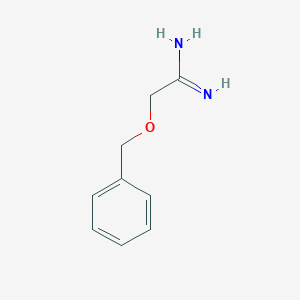
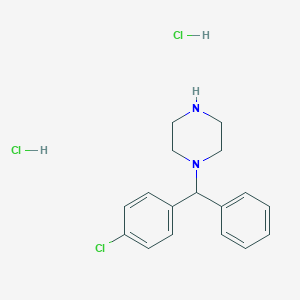
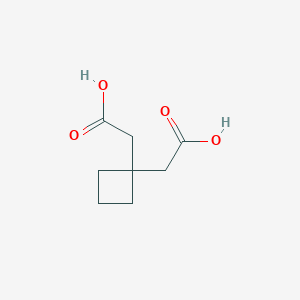
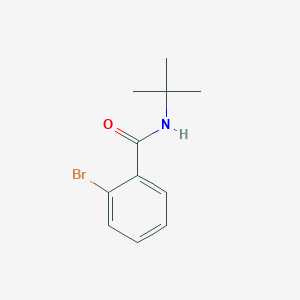
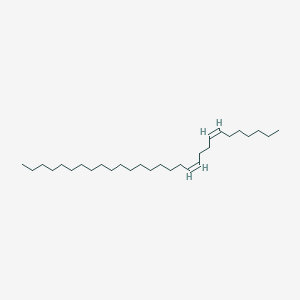
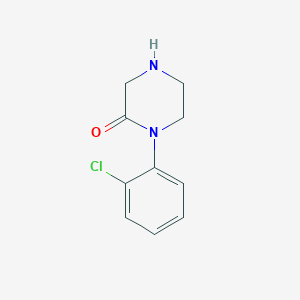
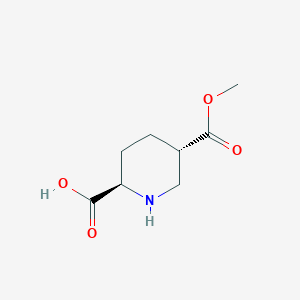
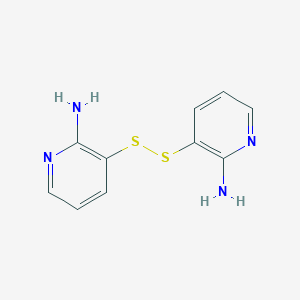
![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)
